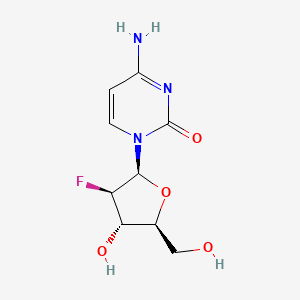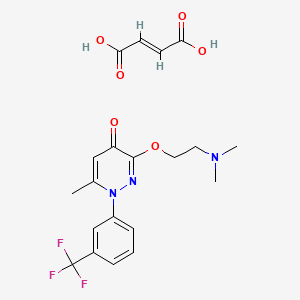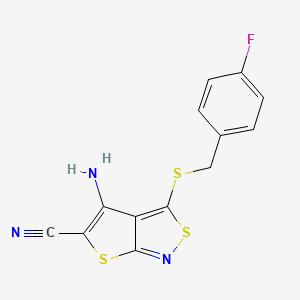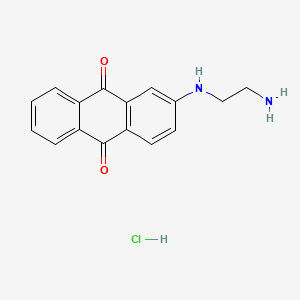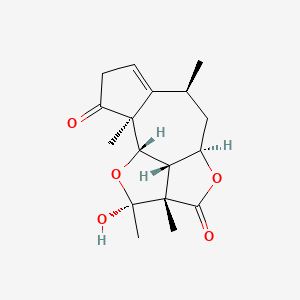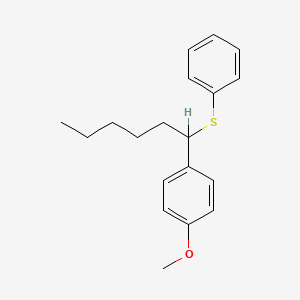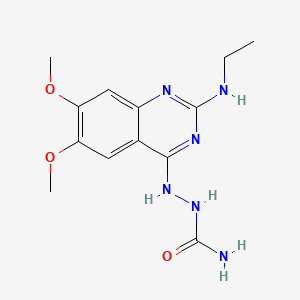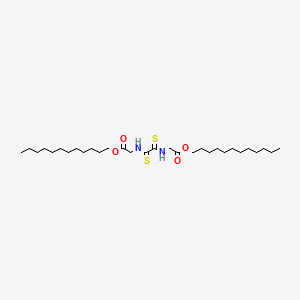
Oxamide, N,N'-bis(dodecyloxycarbonylmethyl)dithio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The USAF MK-79 is a compound primarily used in military applications, specifically as a part of the MK 79 MOD 1 bomb. This bomb is a napalm-based low-drag incendiary device developed by the United States Navy. It is designed to be either mechanically or electrically fuzed, making it versatile for various operational scenarios .
Métodos De Preparación
The preparation of the USAF MK-79 involves the synthesis of napalm, which is a mixture of a gelling agent and a volatile petrochemical (usually gasoline). The gelling agent is typically a combination of naphthenic and palmitic acids, which are mixed with gasoline to form a thick, sticky substance that adheres to surfaces and burns intensely. Industrial production methods involve large-scale mixing and stabilization processes to ensure the consistency and effectiveness of the napalm .
Análisis De Reacciones Químicas
The USAF MK-79 undergoes several types of chemical reactions, primarily combustion. When ignited, the napalm reacts with oxygen in the air to produce carbon dioxide, water, and a significant amount of heat. The primary reagents involved in these reactions are the hydrocarbons in the gasoline and the oxygen in the air. The major products formed from these reactions are carbon dioxide and water, along with various intermediate compounds depending on the specific conditions of the combustion .
Aplicaciones Científicas De Investigación
The USAF MK-79 has limited applications in scientific research due to its primary use as a military incendiary device. its components, such as napalm, have been studied extensively for their combustion properties and effects on various materials. Research in chemistry and materials science often explores the thermal and oxidative stability of compounds similar to those found in napalm. Additionally, studies in environmental science examine the impact of napalm and similar substances on ecosystems and human health .
Mecanismo De Acción
The mechanism of action of the USAF MK-79 involves the rapid oxidation of its hydrocarbon components upon ignition. The napalm adheres to surfaces and burns at extremely high temperatures, causing extensive thermal damage. The molecular targets are primarily the hydrocarbons in the napalm, which undergo exothermic reactions with oxygen. The pathways involved include the breaking of carbon-hydrogen bonds and the formation of carbon-oxygen bonds, leading to the release of energy in the form of heat .
Comparación Con Compuestos Similares
The USAF MK-79 can be compared to other incendiary compounds such as the A/P25S-5A foliage-penetrating gyrojet signal kit and the MK 31 MOD 0 signal projector. These compounds also utilize hydrocarbon-based fuels and gelling agents to produce intense heat upon ignition. the USAF MK-79 is unique in its specific formulation and application as a low-drag incendiary bomb. The A/P25S-5A and MK 31 MOD 0 are primarily used for signaling and illumination, whereas the USAF MK-79 is designed for maximum thermal damage .
Conclusion
The USAF MK-79 is a specialized compound with significant military applications. Its preparation involves the synthesis of napalm, and it undergoes intense combustion reactions. While its scientific research applications are limited, its mechanism of action and comparison with similar compounds highlight its unique properties and effectiveness as an incendiary device.
Propiedades
Número CAS |
63867-41-4 |
|---|---|
Fórmula molecular |
C30H56N2O4S2 |
Peso molecular |
572.9 g/mol |
Nombre IUPAC |
dodecyl 2-[[2-[(2-dodecoxy-2-oxoethyl)amino]-2-sulfanylideneethanethioyl]amino]acetate |
InChI |
InChI=1S/C30H56N2O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-27(33)25-31-29(37)30(38)32-26-28(34)36-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,31,37)(H,32,38) |
Clave InChI |
AYMSESRIOPBFMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CNC(=S)C(=S)NCC(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747173.png)

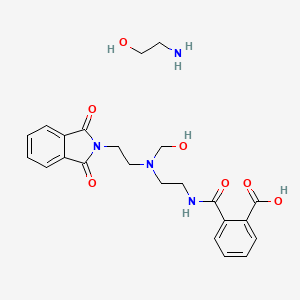
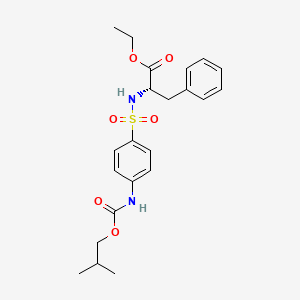
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
